
3-(4-氟-3-甲氧基苯基)丙酸
描述
3-(4-Fluoro-3-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H11FO3 and its molecular weight is 198.193. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Fluoro-3-methoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluoro-3-methoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
电化学应用
电合成法已用于甲氧基苯基丙烯酸中的氢化反应,生成高收率的 3-(甲氧基苯基)丙酸。此技术涉及在通过电沉积分散镍改性的镍阴极上进行电催化加氢,表明在有机合成和电化学过程中有着潜在的应用 (Korotaeva 等人,2011)。
聚合与材料科学
3H-全氟-3-[(3-甲氧基丙氧基)丙酸],一种相关化合物,已被评估用于聚合全氟聚合物,表明 3-(4-氟-3-甲氧基苯基)丙酸在高温聚合过程中可能具有类似的应用 (Andon 等人,2011)。
氟化合物的合成
它用于合成含氟杂环化合物,如吡唑酮和嘧啶。这证明了它在复杂有机分子(特别是那些在制药和农化工业中具有重要意义的含氟分子)的合成中的用途 (Shi、Wang 和 Schlosser,1996)。
化学反应和衍生物
该化合物经历各种反应,如酸催化环化和自动氧化,从而产生不同的衍生物。这突出了其反应性和作为各种有机合成途径前体的潜力 (Brown、Denman 和 O'donnell,1971)。
荧光团开发
6-甲氧基-4-喹啉酮,一种衍生自相关化合物的氧化产物,在水性介质中表现出在宽 pH 范围内具有强荧光。这表明在生物医学分析和作为荧光标记试剂方面具有潜在应用 (Hirano 等人,2004)。
分析化学
3-(4-甲氧基苯基)-2-巯基丙烯酸,一种相关化合物,已被用于各种材料中镍的选择性分光光度测定。这表明 3-(4-氟-3-甲氧基苯基)丙酸在分析化学中具有潜在应用,特别是在检测特定金属离子方面 (Izquierdo 和 Carrasco,1984)。
安全和危害
This compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust, fume, gas, mist, vapors, and spray .
作用机制
Target of Action
The primary target of 3-(4-Fluoro-3-methoxyphenyl)propanoic acid is the long chain free fatty acid (LCFA) receptor 4 (FFA4) , previously known as G protein–coupled receptor 120, or GPR120 . This receptor plays a crucial role in various metabolic processes, including lipid metabolism and glucose homeostasis.
Mode of Action
3-(4-Fluoro-3-methoxyphenyl)propanoic acid acts as a potent and selective agonist for the FFA4 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the FFA4 receptor, activating it and initiating a series of intracellular events.
Pharmacokinetics
The compound’s molecular weight (19819 g/mol) and its solid physical form suggest that it may have good bioavailability .
Result of Action
The activation of the FFA4 receptor by 3-(4-Fluoro-3-methoxyphenyl)propanoic acid can lead to various molecular and cellular effects. For instance, it can stimulate the lipid catabolism pathway, leading to the breakdown of lipids in the body . This can potentially contribute to the regulation of lipid levels in the body, which is crucial for maintaining metabolic health.
Action Environment
The action, efficacy, and stability of 3-(4-Fluoro-3-methoxyphenyl)propanoic acid can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as suggested by its storage recommendation at room temperature . Additionally, the compound’s action and efficacy can be influenced by the physiological environment, such as the presence of other metabolites or changes in pH.
属性
IUPAC Name |
3-(4-fluoro-3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPCCWWNYXSFDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864960-96-3 | |
| Record name | 864960-96-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

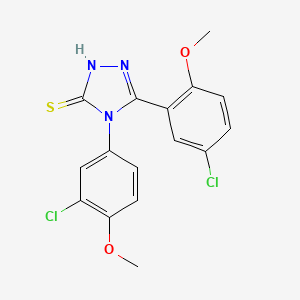
![8,8abeta-Dihydro-3abetaH-indeno[1,2-d]oxazole-2-amine](/img/structure/B3001381.png)
![Ethyl 4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazine-1-carboxylate](/img/structure/B3001384.png)
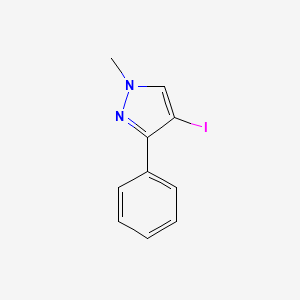
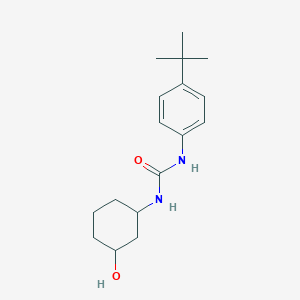

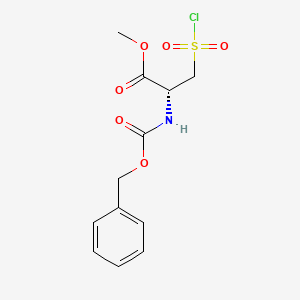

![(2E)-3-{2-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B3001392.png)
![N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3001393.png)
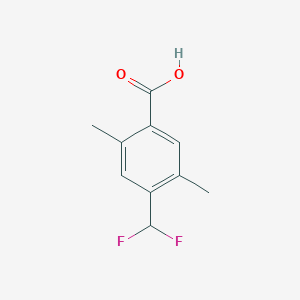

![3,4-Dihydrospiro[1-benzopyran-2,3'-oxolane]-4-one](/img/structure/B3001398.png)

